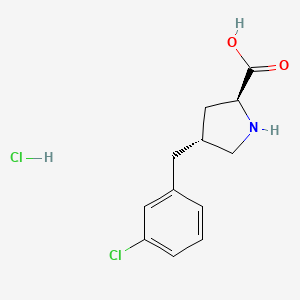
4,6-dichloro-1H-indole-2-carbonyl chloride
Descripción general
Descripción
4,6-dichloro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, characterized by the presence of a carbonyl chloride group at the 2-position and chlorine atoms at the 4 and 6 positions of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-indole-2-carbonyl chloride typically involves the chlorination of indole derivatives followed by the introduction of the carbonyl chloride group. One common method includes the following steps:
Chlorination: Indole is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the 4 and 6 positions.
Carbonylation: The chlorinated indole is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the chlorine atoms under basic conditions.
Hydrolysis: Water or aqueous bases can hydrolyze the carbonyl chloride group.
Condensation: Reagents like aldehydes or ketones can be used in the presence of catalysts to form condensation products.
Major Products Formed
Substituted Indoles: Products with various functional groups replacing the chlorine atoms.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Condensation Products: Complex molecules formed by condensation reactions.
Aplicaciones Científicas De Investigación
4,6-dichloro-1H-indole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-1H-indole-2-carbonyl chloride involves its interaction with biological molecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms may also contribute to its biological activity by enhancing its ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1H-indole-2-carbonyl chloride
- 6-chloro-1H-indole-2-carbonyl chloride
- 1H-indole-2-carbonyl chloride
Uniqueness
4,6-dichloro-1H-indole-2-carbonyl chloride is unique due to the presence of two chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or no chlorine substitutions .
Propiedades
IUPAC Name |
4,6-dichloro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJASLMFOWLAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384184 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-25-7 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















